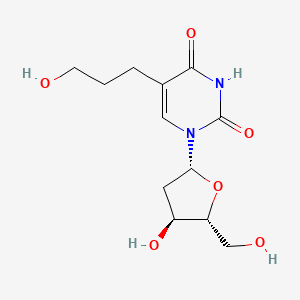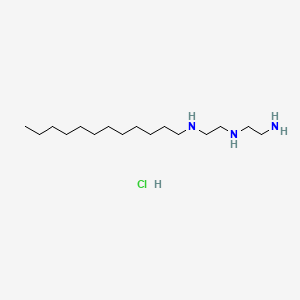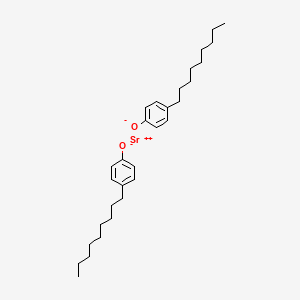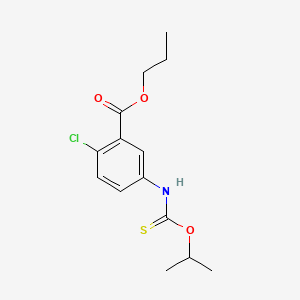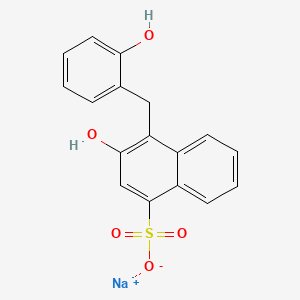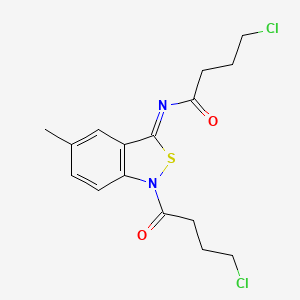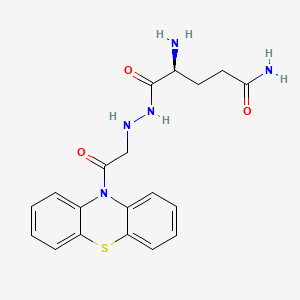![molecular formula C21H15BrClNO2 B12691409 (Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl CAS No. 94732-97-5](/img/structure/B12691409.png)
(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with bromine, nitro, and chloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobiphenyl, 4-nitrobenzaldehyde, and bromine.
Step 1 Formation of the Propenyl Intermediate: The first step involves the formation of the propenyl intermediate through a Wittig reaction between 4-nitrobenzaldehyde and a suitable phosphonium ylide.
Step 2 Bromination: The propenyl intermediate is then brominated using bromine in the presence of a suitable catalyst.
Step 3 Coupling Reaction: Finally, the brominated intermediate is coupled with 4-chlorobiphenyl using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine and chlorine substituents can be involved in nucleophilic substitution reactions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenated solvents, strong bases such as sodium hydroxide (NaOH).
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Biphenyls: Substitution reactions yield various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmaceuticals: Investigated for potential use in drug development due to its unique structural features.
Medicine
Therapeutic Agents:
Industry
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl would depend on its specific application. For example, in a pharmaceutical context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-fluoro-1,1’-biphenyl: Similar structure with a fluorine substituent instead of chlorine.
(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-methyl-1,1’-biphenyl: Similar structure with a methyl substituent instead of chlorine.
Uniqueness
The unique combination of bromine, nitro, and chloro substituents in (Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
94732-97-5 |
|---|---|
Fórmula molecular |
C21H15BrClNO2 |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
1-[(Z)-3-bromo-1-(4-nitrophenyl)prop-1-enyl]-4-(4-chlorophenyl)benzene |
InChI |
InChI=1S/C21H15BrClNO2/c22-14-13-21(18-7-11-20(12-8-18)24(25)26)17-3-1-15(2-4-17)16-5-9-19(23)10-6-16/h1-13H,14H2/b21-13- |
Clave InChI |
GQBFSMFIHUYXCM-BKUYFWCQSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)/C(=C/CBr)/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=CCBr)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
